

Spectroscopic Data of 4-tert-Butylcyclohexyl Chloroformate: A Technical Guide

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Compound of Interest

Compound Name:	4-tert-Butylcyclohexyl chloroformate
CAS No.:	42125-46-2
Cat. No.:	B1583141

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Introduction: Defining the Molecule

4-tert-Butylcyclohexyl chloroformate (4-TBCC) is a key organic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and polymerization initiators.[1][2] Its molecular structure, comprising a bulky 4-tert-butyl group on a cyclohexane ring attached to a reactive chloroformate moiety, presents a unique analytical challenge.[3] The cyclohexane ring's chair conformation, predominantly with the large tert-butyl group in the equatorial position to minimize steric hindrance, results in two diastereomeric forms: cis and trans. The accurate characterization of this compound is paramount for ensuring reaction specificity, purity of final products, and process safety. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unambiguous identification and quality control of **4-tert-Butylcyclohexyl chloroformate**.

Molecular Identity:

- Molecular Formula: $C_{11}H_{19}ClO_2$ [4]

- Molecular Weight: 218.72 g/mol [5]
- CAS Number: 42125-46-2[4]

The synthesis of 4-TBCC is typically achieved through the reaction of 4-tert-butylcyclohexanol with a phosgenating agent, such as phosgene or triphosgene, in the presence of a base to neutralize the HCl byproduct.[3][5] Understanding the spectroscopic signature of the resulting product is critical for confirming successful synthesis and purity.

Caption: General structure of **4-tert-Butylcyclohexyl chloroformate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of 4-TBCC, including the critical stereochemical relationship between the tert-butyl and chloroformate groups.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides a proton census, with chemical shifts indicating the electronic environment and coupling constants revealing spatial relationships between neighboring protons. The distinction between the cis and trans isomers is primarily made by analyzing the signal for the proton at the C1 position (the carbon attached to the chloroformate group).

- Expertise & Experience: In the thermodynamically favored trans isomer, the C1-proton is in an axial position. Axial protons typically resonate at a higher field (lower ppm) and exhibit large axial-axial coupling constants ($J \approx 8-12$ Hz) with adjacent axial protons. Conversely, in the cis isomer, the C1-proton is equatorial, resonating at a lower field (higher ppm) and showing smaller axial-equatorial and equatorial-equatorial couplings ($J \approx 2-5$ Hz). The tert-butyl group acts as a conformational lock, ensuring these positions are maintained.

Table 1: Predicted ¹H NMR Data for **4-tert-Butylcyclohexyl Chloroformate** (400 MHz, CDCl₃)

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Key Insights
-C(CH₃)₃	~0.87	Singlet (s)	9H signal, characteristic of the tert-butyl group.
Cyclohexyl -CH ₂ -	1.0 - 2.2	Multiplets (m)	Complex, overlapping signals from the 8 cyclohexyl methylene protons.
Cyclohexyl -CH-	~1.0	Multiplet (m)	Proton at C4, adjacent to the tert-butyl group.
-O-CH- (trans isomer)	~4.5 - 4.7	Multiplet (tt)	Axial proton, appears as a triplet of triplets due to coupling with 2 axial and 2 equatorial neighbors.

| -O-CH- (cis isomer) | ~4.9 - 5.1 | Multiplet (br s) | Equatorial proton, appears as a broad singlet or narrow multiplet due to smaller coupling constants. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional type. The most diagnostic signal is the carbonyl carbon of the chloroformate group.

- **Expertise & Experience:** The chloroformate carbonyl carbon is highly deshielded due to the electron-withdrawing effects of both the oxygen and chlorine atoms, causing it to resonate significantly downfield. This makes it an unmistakable marker for the functional group. One source notes this chemical shift to be approximately 150 ppm.^[3]

Table 2: Predicted ¹³C NMR Data for **4-tert-Butylcyclohexyl Chloroformate** (100 MHz, CDCl₃)

Assignment	Predicted Chemical Shift (δ , ppm)	Key Insights
-O-C(=O)Cl	~150.0	Carbonyl carbon, highly deshielded. Confirms chloroformate presence.[3]
-O-CH-	~80 - 85	C1 carbon. Its exact shift can differ slightly between isomers.
-C(CH ₃) ₃	~32.3	Quaternary carbon of the tert-butyl group.
-C(CH ₃) ₃	~27.5	Methyl carbons of the tert-butyl group.

| Cyclohexyl Carbons | ~25 - 47 | C2, C3, C4, C5, C6. Multiple distinct signals expected. |

Experimental Protocol: NMR Spectrum Acquisition

- **Trustworthiness:** This protocol ensures a high-quality, reproducible spectrum for structural verification.
 - **Sample Preparation:** Accurately weigh ~10-20 mg of 4-TBCC and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent solvent for this non-polar compound and its residual proton peak at 7.26 ppm provides a convenient reference.
 - **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as the internal standard for chemical shift calibration ($\delta = 0.00$ ppm).
 - **Instrumentation:** Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.
 - **¹H NMR Parameters:**
 - **Pulse Angle:** 30-45°
 - **Acquisition Time:** ~3-4 seconds

- Relaxation Delay: 2 seconds (A longer delay may be needed for accurate integration if quantitation is required).
- Number of Scans: 16-32 scans for a good signal-to-noise ratio.
- ¹³C NMR Parameters:
 - Pulse Program: Proton-decoupled (e.g., zgpg30)
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, particularly the highly characteristic chloroformate moiety.

- Expertise & Experience: The C=O bond in a chloroformate is subject to a strong inductive effect from the adjacent electronegative chlorine atom. This effect strengthens and shortens the carbonyl bond, causing its stretching vibration to appear at a significantly higher wavenumber compared to standard esters or ketones. This high-frequency absorption is a definitive marker for the chloroformate group.

Table 3: Key IR Absorption Bands for **4-tert-Butylcyclohexyl Chloroformate**

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Significance
~2870-2960	C-H (sp ³) Stretch	Strong	Confirms the aliphatic (cyclohexyl and tert-butyl) structure.
1799	C=O Stretch (Chloroformate)	Very Strong, Sharp	Primary diagnostic peak. Its high frequency is characteristic of the -O-C(=O)Cl group.[3]
1237	C-O Stretch	Strong	Associated with the ester-like C-O single bond.[3]

| 1081 | C-O-C Stretch | Strong | Asymmetric stretch of the ether linkage.[3] |

Experimental Protocol: ATR-FTIR Spectrum Acquisition

- **Trustworthiness:** Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation and provides excellent data quality for liquid samples.
 - **Instrument Preparation:** Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This step is crucial as it subtracts atmospheric CO₂ and H₂O absorptions.
 - **Sample Application:** Place one to two drops of liquid 4-TBCC directly onto the center of the ATR crystal.
 - **Spectrum Acquisition:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
 - **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe immediately after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

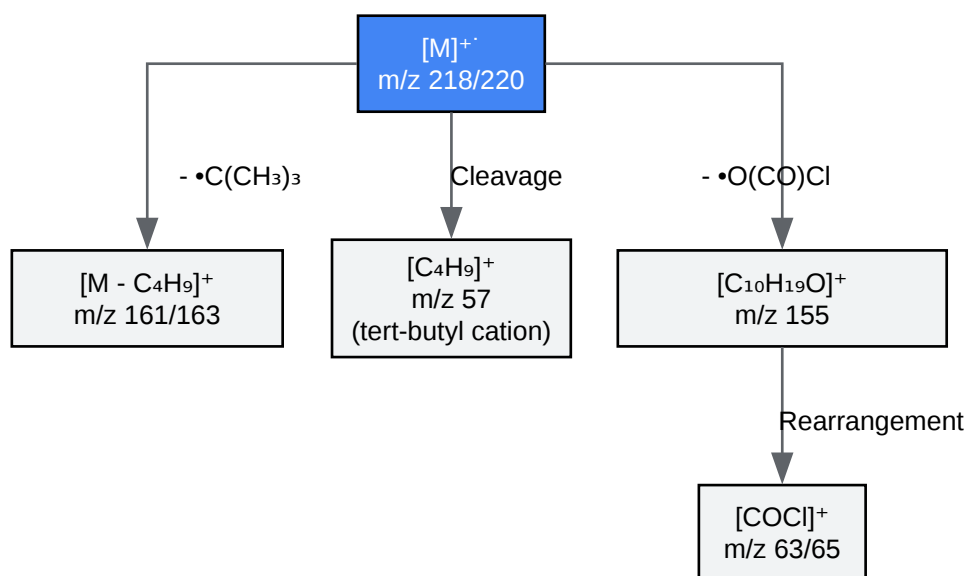
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern under energetic conditions.

- Expertise & Experience: For 4-TBCC, Electron Ionization (EI) is a common technique. The molecular ion (M^+) peak is expected at m/z 218, accompanied by a smaller peak at m/z 220 in an approximate 3:1 ratio. This isotopic pattern is the tell-tale signature of a molecule containing one chlorine atom (^{35}Cl and ^{37}Cl isotopes). The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable fragments, such as the tert-butyl cation.

Table 4: Predicted Mass Spectrometry Fragments (EI-MS) for 4-TBCC

m/z Value	Proposed Fragment	Significance
218 / 220	$[\text{C}_{11}\text{H}_{19}\text{ClO}_2]^+$	Molecular Ion (M^+). Confirms molecular weight and chlorine presence.
161 / 163	$[\text{M} - \text{C}_4\text{H}_9]^+$	Loss of the tert-butyl group.
139	$[\text{C}_{10}\text{H}_{19}]^+$ or $[\text{C}_7\text{H}_{11}\text{O}_2]^+$	Loss of the chloroformate radical or loss of the tert-butyl group and HCl.
122	$[\text{C}_8\text{H}_{18}\text{O}]^+$	Fragmentation of the ring.
63 / 65	$[\text{COCl}]^+$	Phosgene cation, characteristic of chloroformates.

| 57 | $[\text{C}_4\text{H}_9]^+$ | tert-Butyl cation, often the base peak due to its high stability. |



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Caption: Plausible EI-MS fragmentation pathway for 4-TBCC.

Experimental Protocol: GC-MS Analysis

- Trustworthiness: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for volatile compounds like 4-TBCC, as it separates the analyte from impurities before detection, ensuring the mass spectrum is of a pure compound.
 - Sample Preparation: Prepare a dilute solution of 4-TBCC (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
 - GC Parameters (Example):
 - Injector: Split/Splitless, 250 °C, Split ratio 50:1.
 - Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
 - Oven Program: Initial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min. (This program should be optimized for the specific instrument and sample).

- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-300.
- Data Analysis: Identify the chromatographic peak corresponding to 4-TBCC. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and library data if available.

Conclusion

The structural elucidation of **4-tert-Butylcyclohexyl chloroformate** is definitively achieved through a synergistic application of NMR, IR, and MS techniques. The ^1H NMR spectrum distinguishes the cis and trans isomers via the C1-proton signal, while the ^{13}C NMR spectrum confirms the carbon skeleton and the presence of the downfield chloroformate carbonyl. IR spectroscopy provides an unmistakable fingerprint with its very strong C=O absorption near 1799 cm^{-1} . Finally, GC-MS confirms the molecular weight, the presence of chlorine via the isotopic pattern, and a predictable fragmentation pathway dominated by the stable tert-butyl cation. Together, these techniques provide a robust and self-validating analytical system for the comprehensive characterization of this important chemical intermediate.

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